molecular formula C20H23NO2S B5784797 [(4-Cyclohexylphenyl)sulfonyl]indoline

[(4-Cyclohexylphenyl)sulfonyl]indoline

Cat. No.: B5784797
M. Wt: 341.5 g/mol
InChI Key: XMZSTNCQKGKKCX-UHFFFAOYSA-N
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Description

[(4-Cyclohexylphenyl)sulfonyl]indoline is a chemical compound with the molecular formula C20H23NO2S It is a derivative of indoline, a nitrogen-containing heterocyclic compound, and features a sulfonyl group attached to a cyclohexylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Cyclohexylphenyl)sulfonyl]indoline typically involves the reaction of indoline with a sulfonyl chloride derivative. One common method is the reaction of indoline with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Cyclohexylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be employed for substitution reactions.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.

Scientific Research Applications

[(4-Cyclohexylphenyl)sulfonyl]indoline has several applications in scientific research:

Comparison with Similar Compounds

[(4-Cyclohexylphenyl)sulfonyl]indoline can be compared to other sulfonyl-indoline derivatives:

    [(4-Methylphenyl)sulfonyl]indoline: Similar structure but with a methyl group instead of a cyclohexyl group. It may have different biological activities and physical properties.

    [(4-Chlorophenyl)sulfonyl]indoline: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.

    [(4-Methoxyphenyl)sulfonyl]indoline: The methoxy group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in the presence of the cyclohexyl group, which can impart distinct steric and electronic effects, potentially leading to unique biological and chemical properties .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-24(23,21-15-14-18-8-4-5-9-20(18)21)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSTNCQKGKKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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